molecular formula C21H31N3O2 B6102744 N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide

Cat. No. B6102744
M. Wt: 357.5 g/mol
InChI Key: JZMOUUMKTBWFIR-UHFFFAOYSA-N
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Description

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a piperidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. This compound has been found to enhance the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation, attention, and memory. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory properties. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. This compound has also been found to have analgesic properties, reducing pain perception in animal models. Additionally, this compound has been shown to improve cognitive function and memory retention in animal models.

Advantages and Limitations for Lab Experiments

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective properties. This compound is also a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in learning and memory. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide has several potential future directions, including its use as a drug delivery system, its potential as a treatment for pain and inflammation, and its neuroprotective properties. Additionally, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields and to optimize its synthesis and application.

Synthesis Methods

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized using various methods, including the reaction of 4-phenylbutyric acid with N-methyl-4-piperidone in the presence of a reducing agent. Another method involves the reaction of 4-phenylbutyric acid with N-methylpiperidine in the presence of a coupling agent. The resulting product is then converted to this compound using a reducing agent. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield and purity.

Scientific Research Applications

N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxo-4-phenylbutanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can enhance cognitive function. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-23-14-11-19(12-15-23)24-13-5-8-18(16-24)22-21(26)10-9-20(25)17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMOUUMKTBWFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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